molecular formula C8H10BrNO2S B1381919 (2-Bromo-4-methylphenyl)methanesulfonamide CAS No. 1556742-21-2

(2-Bromo-4-methylphenyl)methanesulfonamide

Cat. No.: B1381919
CAS No.: 1556742-21-2
M. Wt: 264.14 g/mol
InChI Key: GWXKVBBIHNWECA-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methanesulfonamide (CAS: 1556742-21-2) is a sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . Structurally, it consists of a methanesulfonamide group (–SO₂NH₂) attached to a 2-bromo-4-methylphenyl aromatic ring. This compound is primarily utilized in research and industrial applications as a synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(2-bromo-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXKVBBIHNWECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CS(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 2-bromo-4-methylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic substitution: Products include substituted phenylmethanesulfonamides.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary amines.

Scientific Research Applications

Organic Synthesis

(2-Bromo-4-methylphenyl)methanesulfonamide serves as a crucial intermediate in the synthesis of various organic compounds. It acts as a building block for more complex molecules, facilitating the development of new chemical entities in organic chemistry.

Biological Research

In biological systems, this compound is investigated for its potential interactions with enzymes and biomolecules. Its sulfonamide group has known antibacterial properties, making it a candidate for drug development aimed at treating bacterial infections. Research focuses on:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by mimicking natural substrates, disrupting essential biochemical pathways.
  • Antibiotic Development: Given its structural features, it is explored for developing new antibiotics.

Medicinal Chemistry

The compound's unique properties position it as a valuable lead compound in medicinal chemistry:

  • Therapeutic Potential: Studies are ongoing to assess its efficacy against various pathogens and its role in modulating biological processes.
  • Drug Design: Its structure allows for modifications that can enhance biological activity or reduce side effects.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. It is also employed in developing new catalysts and reagents for chemical processes, further expanding its applicability in industrial chemistry.

Case Studies and Research Findings

  • Antibacterial Activity Study:
    A study investigating the antibacterial efficacy of sulfonamide derivatives found that this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction Analysis:
    Research focused on the interaction between this compound and specific enzymes revealed that it could effectively inhibit enzyme activity, supporting its role as a therapeutic agent in drug discovery.
  • Synthesis Optimization:
    Various studies have optimized the synthesis routes for this compound to enhance yield and purity, demonstrating its importance in both academic research and industrial applications.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Likely synthesized via sulfonylation of (2-bromo-4-methylphenyl)methane with methanesulfonyl chloride, a common route for sulfonamide preparation .

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Sulfonamide Derivatives
Compound Name Molecular Formula Substituents/Features Key Applications/Activities References
(2-Bromo-4-methylphenyl)methanesulfonamide C₈H₁₀BrNO₂S –Br (ortho), –CH₃ (para) Research intermediate
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid C₁₄H₁₂BrNO₄S –Br (para), –Ph, –COOH Ligand in complexation, bioactivity studies
N-[4-(Bromomethyl)-2-chlorophenyl]methanesulfonamide C₈H₉BrClNO₂S –BrCH₂ (para), –Cl (ortho) Undisclosed (structural studies)
Benzothieno[3,2-d]pyrimidin-4-one derivatives (e.g., Compound 1) Varies Heterocyclic core, –SO₂NH₂, variable R-groups COX-2 inhibition, anti-inflammatory

Physicochemical Properties

  • Molecular Weight : The target compound (264.14 g/mol) is lighter than 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid (370.22 g/mol), which may enhance its permeability in biological systems .
  • Solubility: The presence of a carboxylic acid group in 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid improves aqueous solubility compared to the non-polar methyl group in the target compound .

Biological Activity

(2-Bromo-4-methylphenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C9_{9}H10_{10}BrN1_{1}O2_{2}S and a molecular weight of 264.14 g/mol. Its structure features a bromine atom at the second position and a methyl group at the fourth position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its sulfonamide group, which can mimic natural substrates and inhibit specific enzymes. This inhibition disrupts essential biochemical pathways, potentially leading to therapeutic effects. The compound's ability to form hydrogen bonds and engage in halogen bonding with amino acid residues enhances its binding affinity to various biological targets .

Antibacterial Properties

The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Research indicates that compounds with similar structures can effectively inhibit bacterial growth by targeting folate synthesis pathways .

Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory activity. Its structural similarity to known cyclooxygenase inhibitors positions it as a potential anti-inflammatory agent. The compound's interactions with cyclooxygenase enzymes could modulate inflammatory responses .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Cell Line Studies : In vitro experiments have demonstrated that this compound can induce differentiation in acute myeloid leukemia (AML) cell lines. It has been shown to upregulate CD11b expression, indicating its role in promoting myeloid differentiation .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .
  • Comparative Studies : Comparative analyses with similar compounds, such as N-(2-chloro-4-methylphenyl)methanesulfonamide and N-(2-fluoro-4-methylphenyl)methanesulfonamide, highlight the unique reactivity imparted by the bromine atom in this compound, which may enhance its effectiveness in certain applications .

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesPotential Applications
N-(2-bromo-4-methylphenyl)methanesulfonamideBromine at position 2, methyl at position 4Antibacterial, anti-inflammatory
N-(2-chloro-4-methylphenyl)methanesulfonamideChlorine at position 2, methyl at position 4Antibacterial
N-(2-fluoro-4-methylphenyl)methanesulfonamideFluorine at position 2, methyl at position 4Antibacterial
N-(2-iodo-4-methylphenyl)methanesulfonamideIodine at position 2, methyl at position 4Antibacterial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-4-methylphenyl)methanesulfonamide
Reactant of Route 2
(2-Bromo-4-methylphenyl)methanesulfonamide

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